molecular formula Gd5Sn3 B14726922 CID 71352035

CID 71352035

Cat. No.: B14726922
M. Wt: 1142.4 g/mol
InChI Key: CIGQPLSXUWRBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This absence highlights a critical gap in the available literature, as none of the studies or databases cited address CID 71352035’s properties, synthesis, or applications. For example:

Without foundational data, such as molecular structure, biological activity, or physicochemical properties, a comprehensive introduction to this compound cannot be constructed from the provided sources.

Properties

Molecular Formula

Gd5Sn3

Molecular Weight

1142.4 g/mol

InChI

InChI=1S/5Gd.3Sn

InChI Key

CIGQPLSXUWRBBL-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Gd].[Gd].[Gd].[Gd].[Gd]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71352035 involves specific synthetic routes and reaction conditions. The preparation method typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 71352035 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

CID 71352035 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be utilized in studies involving cellular mechanisms and pathwaysAdditionally, it is used in industrial processes for the production of specialized materials .

Mechanism of Action

The mechanism of action of CID 71352035 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The lack of direct information about CID 71352035 precludes a targeted comparison. However, the evidence provides methodologies and frameworks for comparing compounds using PubChem CIDs, which can be extrapolated to guide future analyses:

Structural and Functional Comparison Frameworks

Betulin-Derived Inhibitors (): Betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) are structurally related triterpenoids. Comparisons focus on functional group modifications (e.g., hydroxylation, esterification) and their impact on substrate binding or inhibition potency . Example data table from :

Compound CID Key Functional Groups Biological Target
Betulin 72326 Hydroxyl, alkene Steroid transporters
3-O-caffeoyl betulin 10153267 Caffeoyl ester Enhanced inhibitory activity

Oscillatoxin Derivatives () :

  • Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) differ by a methyl group, altering hydrophobicity and bioactivity .

Descriptor-Based Models () :

  • Compounds are compared using physicochemical descriptors (e.g., logP, molecular weight, placental transfer class). For instance, tubocurarine (CID 6000) is analyzed alongside analogs with similar descriptors to predict pharmacokinetic behavior .

Proposed Approach for this compound

If structural data for this compound were available, comparisons would involve:

  • Structural Overlays : 3D alignment with analogs to assess steric and electronic similarities (as in ’s steroid backbone overlays) .
  • QSAR Modeling : Relating descriptor data (e.g., logP, polar surface area) to biological activity, following ’s methodology .
  • Cheminformatics Tools: Leveraging PubChem’s chemical similarity search (noted in ) to identify analogs and generate heatmaps of shared properties .

Limitations and Recommendations

Data Deficiency : The absence of this compound in the provided evidence underscores the need to consult additional databases (e.g., PubChem, ChEMBL) or experimental studies.

Methodological Gaps : While , and 12 offer comparison frameworks, they lack universal applicability to uncharacterized compounds like CID 71352033.

Validation : Cross-referencing with spectral data (e.g., NMR, MS) or in vitro assays, as described in and , would be essential for robust comparisons .

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